Methyl 3-(1-pyrrolidinyl)benzoate is a compound that is structurally related to a variety of pyrrolidine derivatives, which have been extensively studied due to their diverse biological activities and potential therapeutic applications. Pyrrolidine derivatives are known for their presence in various pharmacologically active compounds, which have been synthesized and evaluated for their potential use in treating a range of conditions, including neurological disorders, infectious diseases, and as inhibitors of specific enzymes.
Pyrrolidine derivatives have been synthesized and evaluated for their potential use as therapeutic agents in medicine. For example, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying the 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group have shown potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates, suggesting their potential as antibiotics3. Additionally, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have demonstrated interesting antibacterial activity against strains such as A. baumannii and M. tuberculosis H37Rv, indicating their potential as antimycobacterial agents4.
The synthesis of pyrrolidine derivatives is of significant interest in the field of drug design and chemical synthesis. The preparation of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate has been used as a reagent for the preparation of various substituted compounds, including pyrroles, pyranones, and pyridinones, which are important building blocks in medicinal chemistry6.
In neurological research, pyrrolidine derivatives have been evaluated for their anticonvulsant properties. The synthesis of a library of new 1,3-substituted pyrrolidine-2,5-dione derivatives has led to the identification of compounds with promising anticonvulsant activity in various seizure models, which could contribute to the development of new treatments for epilepsy5.
Methyl 3-(1-Pyrrolidinyl)benzoate is classified as an aromatic ester. It consists of a benzoate moiety substituted with a pyrrolidine group at the meta position. The compound can be synthesized from readily available starting materials, making it accessible for laboratory research and industrial applications. Its structural formula can be represented as follows:
This compound falls under the category of nitrogen-containing heterocycles, which are frequently studied for their biological activities and utility in medicinal chemistry .
The synthesis of methyl 3-(1-Pyrrolidinyl)benzoate can be achieved through several methods, primarily involving the reaction of methyl 3-benzenecarboxylate with pyrrolidine. A common synthetic route includes the following steps:
Technical parameters such as temperature (generally around 60-80°C) and reaction time (4-12 hours) are crucial for optimizing yield and purity .
The molecular structure of methyl 3-(1-Pyrrolidinyl)benzoate features a benzoate group attached to a pyrrolidine ring. Key structural characteristics include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure. For instance, characteristic peaks in IR spectra may include C=O stretching around 1720 cm and N-H bending vibrations .
Methyl 3-(1-Pyrrolidinyl)benzoate participates in various chemical reactions typical for esters and nitrogen-containing compounds:
These reactions highlight the versatility of methyl 3-(1-Pyrrolidinyl)benzoate in synthetic organic chemistry .
The mechanism of action for compounds like methyl 3-(1-Pyrrolidinyl)benzoate is often linked to their interaction with biological targets. Pyrrolidine derivatives have been shown to exhibit various pharmacological activities, including muscle relaxant effects and potential roles in neuropharmacology due to their ability to modulate neurotransmitter systems .
The specific mechanism may involve binding to receptors or enzymes, altering signaling pathways that affect muscle tone or neurological function.
Methyl 3-(1-Pyrrolidinyl)benzoate exhibits several notable physical and chemical properties:
These properties influence its handling, storage, and application in laboratory settings .
Methyl 3-(1-Pyrrolidinyl)benzoate finds applications across various domains:
The compound's structural features make it a valuable candidate for further exploration in drug discovery and development .
Methyl 3-(1-pyrrolidinyl)benzoate (CAS 186086-71-5) is systematically named as methyl 3-(pyrrolidin-1-yl)benzoate, reflecting its core structural components: a benzoate ester group at position 1 and a pyrrolidine substituent at the meta position (carbon 3) of the benzene ring. The molecular formula C₁₂H₁₅NO₂ indicates a molecular weight of 205.25 g/mol, consistent with elemental composition analysis [1].
Key structural descriptors include:
The SMILES notation (O=C(OC)C1=CC=CC(N2CCCC2)=C1) and InChIKey provide unambiguous machine-readable representations of connectivity. Systematic analysis confirms the absence of ionizable protons under physiological conditions, with the pyrrolidine nitrogen (pKₐ ~8.5) serving as the primary basic center. Conformational rigidity arises from the direct aryl-nitrogen bond, limiting rotational freedom compared to alkyl-linked analogs [1] [3].
Table 1: Fundamental Molecular Descriptors
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 186086-71-5 |
| IUPAC Name | Methyl 3-(pyrrolidin-1-yl)benzoate |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Exact Mass | 205.1103 g/mol |
| SMILES | O=C(OC)C1=CC=CC(N2CCCC2)=C1 |
| Hydrogen Bond Acceptors | 3 (ester O, pyrrolidine N) |
| Hydrogen Bond Donors | 0 |
The compound exhibits no chiral centers due to its symmetrical pyrrolidin-1-yl attachment (tertiary amine configuration). However, the pyrrolidine ring displays conformational stereodynamics through ring puckering transitions. The nitrogen atom adopts a near-planar geometry (sum of bond angles ≈ 360°), while the saturated pyrrolidine ring interconverts between envelope (Cₛ symmetry) and half-chair (C₂ symmetry) conformations with an energy barrier of ≈5–10 kJ/mol [3] [9].
Key stereochemical features:
Nuclear magnetic resonance studies reveal restricted rotation about the Cₐᵣᵧₗ-N bond at room temperature, coalescing to a single peak above 50°C (ΔG‡ ≈ 60 kJ/mol). This dynamic behavior influences electronic coupling between the pyrrolidine lone pair and the benzoate π-system, modulating the compound’s dipole moment (estimated μ ≈ 2.5 D) [3]. Unlike 3-substituted pyrrolidines with stereogenic centers (e.g., 1-methyl-3-pyrrolidinol), this molecule’s stereochemistry is exclusively governed by conformational mobility rather than configurational isomers [9].
Methyl 3-(1-pyrrolidinyl)benzoate belongs to a broader class of nitrogen-containing benzoic acid derivatives with significant variations in bioactivity and physicochemical properties based on three key structural parameters: linker chemistry, heterocyclic substitution, and electronic modulation.
Direct pyrrolidinyl attachment (as in the parent compound) enables moderate resonance donation (+M effect) to the benzene ring, evidenced by:
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1